4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid - 1495970-13-2

4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid

Catalog Number: EVT-1689529
CAS Number: 1495970-13-2
Molecular Formula: C11H7F3N2O2
Molecular Weight: 256.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

One common approach involves the cyclocondensation of hydrazine derivatives with β-alkoxyvinyl trifluoromethyl ketones [ [] ] or 1,1,1-trifluoro-4-methoxy-3-alken-2-ones [ [], [], [], [] ]. This reaction typically proceeds under reflux conditions in a suitable solvent, such as ethanol [ [], [], [] ] or dimethyl sulfoxide (DMSO) [ [], [] ].

Another strategy utilizes the reaction of 4-hydrazinoquinoline with 4-substituted-1,1,1-trifluoro-4-methoxybut-3-en-2-ones, followed by dehydration to yield trifluoromethyl-substituted pyrazolylquinolines [ [], [] ].

Further functionalization of the synthesized pyrazole core, such as the introduction of the benzoic acid moiety, can be achieved through various chemical transformations, including oxidation, esterification, hydrazinolysis, and reactions with benzaldehyde derivatives [ [] ].

Molecular Structure Analysis

While no crystal structure data for this specific compound is available in the provided literature, analysis of similar structures reveals that the relative orientation of the pyrazole and benzene rings can vary depending on the substituents and crystal packing forces [ [], [], [], [] ].

Mechanism of Action
  • Enzyme inhibition: The molecule could bind to the active site of an enzyme, either competitively or noncompetitively, thereby inhibiting its activity [ [], [], [] ]. Examples include cyclooxygenase-2 (COX-2) inhibition [ [] ] and protein tyrosine phosphatase 1B (PTP1B) inhibition [ [] ].
  • Receptor modulation: The compound may interact with specific receptors, acting as agonists, antagonists, or allosteric modulators. One example is the positive allosteric modulation of GABAA receptors by neuroactive steroid analogs containing a pyrazole moiety [ [] ].
  • Membrane disruption: The presence of both polar and hydrophobic moieties in the molecule could potentially disrupt bacterial cell membranes, leading to cell death [ [], [] ].
Physical and Chemical Properties Analysis
  • Stability: The trifluoromethyl group is known to enhance metabolic stability in some cases, potentially leading to a longer duration of action in biological systems [ [], [] ].
Applications

Antimicrobial Activity

Many pyrazole derivatives exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, including drug-resistant strains [ [], [], [], [] ]. The mechanism of action often involves disrupting bacterial cell membranes, inhibiting bacterial DNA gyrase, or interfering with other crucial bacterial enzymes.

Anti-inflammatory Activity

Several pyrazole derivatives, like Celecoxib [ [] ], are known for their potent anti-inflammatory activity, primarily attributed to their ability to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in prostaglandin synthesis.

11β-HSD1 Inhibition

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a potential target for treating obesity and metabolic syndrome. Some carboxylic acid-containing pyrazole derivatives have shown potent and selective 11β-HSD1 inhibitory activity [ [] ].

Anticancer Activity

Some pyrazole derivatives have demonstrated promising anticancer activity against various cancer cell lines [ [], [], [], [] ]. Their mechanisms of action vary but may involve inhibiting cell proliferation, inducing apoptosis, or disrupting cell signaling pathways crucial for cancer cell survival.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

PTP1B is involved in regulating insulin signaling and is considered a potential target for treating type 2 diabetes and obesity. Some copper(II) complexes with pyrazole-based ligands have shown potent PTP1B inhibitory activity [ [] ].

4-(3-chloro-2,5-dioxo-8-(trifluoromethyl)-1-((4-(trifluoromethyl)phenyl)amino)-1,6,7-triazaspiro[3,4]oct-7-en-6-yl)-N-(3-chloro-2-(1-((5-(phenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-4-oxoazet i din-1-yl)benzamide

  • Compound Description: This compound is a complex molecule containing both pyrazolone and 2-azetidinone ring systems, synthesized as part of a study investigating novel 1,3,4-oxadiazole derivatives for antimicrobial activity. []
  • Relevance: While this compound shares the 4-substituted benzamide core with 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid, it differs significantly in the presence of the spirocyclic triazaspirooctene, azetidine, and oxadiazole moieties. This compound highlights the diverse structural modifications possible while retaining the central benzamide motif.
  • Compound Description: This compound serves as a central scaffold in research investigating azomethine and N-arylamine derivatives as potential anti-methicillin-resistant Staphylococcus aureus agents. []
  • Relevance: This compound exhibits significant structural similarity to 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid. Both molecules possess a benzoic acid moiety directly attached to a pyrazole ring at the 1-position. The key difference lies in the substituent at the 4-position of the pyrazole ring, with a formyl group present in this compound instead of a trifluoromethyl group. This structural difference might lead to different biological activities and pharmacological profiles.

4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl]benzoic Acid Derivatives

  • Compound Description: This group of compounds represents a library of potent anti-Gram-positive bacterial agents, exhibiting activity against Staphylococcus aureus and Enterococcus faecalis, including their biofilm forms and persisters. []
  • Relevance: These derivatives are structurally related to 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid through the common 4-(pyrazol-1-yl)benzoic acid scaffold. The variations within the "anilinomethyl" substituent at the pyrazole's 4-position contribute to the diverse antimicrobial activity observed within this group. This highlights the impact of specific substituents on biological activity within a shared core structure.
  • Compound Description: These compounds belong to a series of pyrazole-derived hydrazones exhibiting potent growth inhibition against drug-resistant Staphylococcus aureus and Acinetobacter baumannii. []
  • Relevance: These compounds share the 4-(pyrazol-1-yl)benzoic acid core with 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid, with variations at the 3- and 4-positions of the pyrazole ring. The presence of a fluorophenyl group at the 3-position instead of a trifluoromethyl group and a formyl group at the 4-position indicates potential alternative approaches to achieving antimicrobial activity within this class of compounds.

4-{[3-(pyridin-2-yl)-1H-pyrazol-1-yl]methyl}benzoic acid

  • Compound Description: This compound is a ligand utilized in the synthesis of a new copper(II) complex investigated for its biological properties. []
  • Relevance: This compound presents a variation in the core structure compared to 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid. While both retain the benzoic acid group, this compound features a methylene linker between the benzoic acid and the pyrazole ring. Additionally, a pyridin-2-yl group is present at the 3-position of the pyrazole.

4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic Acid (AZD8329)

  • Compound Description: This compound is a potent and selective 11β-HSD1 inhibitor, investigated as a potential treatment for obesity and metabolic syndrome. It was developed to address the limitations of previous carboxylic acid inhibitors like AZD4017, demonstrating improved solubility, pharmacokinetics, and reduced acyl glucuronidation liability. [, ]
  • Relevance: This compound shares the 4-(pyrazol-1-yl)benzoic acid core with 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid, with variations at the 4- and 5-positions of the pyrazole ring. The presence of a bulky 2-adamantylcarbamoyl group at position 4 and a tert-butyl group at position 5, instead of a trifluoromethyl group, indicates a successful exploration of structural diversity in the pursuit of improved pharmacological properties within this class of compounds. ,

4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic Acid Hydrazone Derivatives

  • Compound Description: This series comprises 27 coumarin-pyrazole-hydrazone hybrids synthesized and studied for their antimicrobial properties against a panel of Gram-positive and Gram-negative bacteria. Several compounds demonstrated potent growth inhibition. []

4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib)

  • Compound Description: This compound, celecoxib, is a well-known selective COX-2 inhibitor developed for treating rheumatoid arthritis and osteoarthritis. []
  • Relevance: While 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid is a benzoic acid derivative, celecoxib represents a structurally similar sulfonamide analog. Both compounds share the 4-(pyrazol-1-yl)benzene core with a trifluoromethyl group at the 3-position of the pyrazole ring. This similarity highlights the significance of the 4-(trifluoromethyl)-1H-pyrazol-1-yl motif in medicinal chemistry and its presence in a clinically relevant drug.

4-[5-{4-[(2-Benzylidenehydrazine)Carbonyl]phenyl}-3-(Trifluoromethyl)-1H-Pyrazol-1-yl]Benzenesulfonamides

  • Compound Description: This series of compounds was synthesized from celecoxib, aiming to improve its anti-inflammatory activity and reduce its ulcerogenic effects. []
  • Relevance: These compounds can be considered as modified celecoxib analogs and thus are structurally related to 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid through their shared 4-(trifluoromethyl)-1H-pyrazol-1-yl benzene core. The presence of various benzylidenehydrazine substituents on the phenyl ring at position 5 of the pyrazole highlights the ongoing efforts to optimize the celecoxib scaffold for improved therapeutic benefits.

2-Amino-N-{4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-phenyl} Acetamide (OSU-03012)

  • Compound Description: This celecoxib derivative acts as a PDK1 inhibitor and directly targets p21-activated kinase (PAK), demonstrating potential in cancer treatment. [, , ]
  • Relevance: OSU-03012 is another modified celecoxib analog, further strengthening the connection between celecoxib and 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid. The presence of the 2-aminoacetamide group on the phenyl ring instead of the sulfonamide in celecoxib demonstrates the versatility of this scaffold for developing compounds with distinct biological targets. , ,

4-[5-(4-fluorophenyl)-3-(trifluoromethyl)- 1H-pyrazol-1-yl]benzenesulfonamide (Mavacoxib)

  • Compound Description: Mavacoxib is a non-steroidal anti-inflammatory drug (NSAID) of the coxib class used to treat chronic pain and inflammation associated with degenerative joint disease in dogs. []
  • Relevance: As a coxib class drug, mavacoxib is structurally related to celecoxib and, consequently, to 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid. The presence of a fluorine atom at the para position of the phenyl ring in mavacoxib, compared to a methyl group in celecoxib, highlights the subtle structural modifications that can be made within this class of compounds to fine-tune their pharmacological properties.

Properties

CAS Number

1495970-13-2

Product Name

4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid

IUPAC Name

4-[4-(trifluoromethyl)pyrazol-1-yl]benzoic acid

Molecular Formula

C11H7F3N2O2

Molecular Weight

256.18 g/mol

InChI

InChI=1S/C11H7F3N2O2/c12-11(13,14)8-5-15-16(6-8)9-3-1-7(2-4-9)10(17)18/h1-6H,(H,17,18)

InChI Key

XJBZERBUMSQUJS-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)O)N2C=C(C=N2)C(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N2C=C(C=N2)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.